molecular formula C9H6ClNO2 B1601589 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 5627-73-6

5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B1601589
CAS No.: 5627-73-6
M. Wt: 195.6 g/mol
InChI Key: HONXTRAMSCAREG-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound featuring a benzoxazinone core structure with a chlorine substituent at position 5 and a methyl group at position 2. Its molecular formula is C₉H₆ClNO₂, derived from the parent compound 2-methyl-4H-benzo[d][1,3]oxazin-4-one (CAS 525-76-8, molecular weight 161.16 g/mol) by chlorine substitution . This compound is synthesized via cyclization reactions involving chlorinated anthranilic acid derivatives and acetic anhydride, a method analogous to the preparation of unsubstituted benzoxazinones . Its structural features make it a versatile intermediate in medicinal chemistry, particularly for synthesizing quinazolinone derivatives and evaluating biological activities such as enzyme inhibition and antimicrobial effects .

Biochemical Analysis

Biological Activity

5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a compound belonging to the family of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H8ClN
  • Molecular Weight : 179.62 g/mol
  • IUPAC Name : this compound

This compound features a chloro substituent at the 5-position and a methyl group at the 2-position of the benzoxazine ring.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study investigated its effects on breast cancer cell lines (MCF-7, CAMA-1, HCC1954, and SKBR-3). The results indicated varying degrees of inhibition across these cell lines:

Cell LineIC50 (µM)
MCF-70.30 - 157.4
CAMA-10.16 - 139
SKBR-30.09 - 93.08
HCC19540.51 - 157.2

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Antibacterial Activity

The antibacterial properties of benzoxazine derivatives have also been explored. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains. For instance, derivatives within this chemical family have shown effectiveness against resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, benzoxazine derivatives have been noted for their anti-inflammatory effects. Compounds similar to this compound exhibited inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests potential therapeutic applications in inflammatory diseases.

Study on Breast Cancer Cell Lines

In a detailed investigation into the biological activity of benzoxazines, researchers synthesized several derivatives and tested their efficacy against breast cancer cell lines. The study concluded that compounds with aryl substitutions at specific positions exhibited enhanced inhibitory effects on cell proliferation .

Antimicrobial Efficacy Assessment

Another study focused on evaluating the antimicrobial efficacy of various benzoxazine derivatives against clinical isolates of bacteria. The findings indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as novel antimicrobial agents .

Chemical Reactions Analysis

Conversion to Quinazolinones

5-Chloro-2-methyl-4H-benzo[d] oxazin-4-one serves as a precursor for quinazolinone synthesis:

Reaction with Formamide

  • Conditions : Heating in formamide at 130°C for 7 hours .

  • Product : 6-Chloro-2-methylquinazolin-4(3H)-one.

  • Yield : 82.7% after recrystallization .

  • Key Data :

    ParameterValue
    Temperature130°C
    Time7 hours
    Purity (LCMS)>95%

Alternative Ammonolysis

  • Conditions : Treatment with concentrated ammonium hydroxide and NaOH .

  • Product : Same quinazolinone derivative.

  • Yield : 77% .

Functionalization via Radical Pathways

The compound participates in sulfonation reactions under radical conditions:

Persulfate-Activated Reactions

  • Reactants : Benzenethiol and persulfate-activated charcoal .

  • Product : 4-Phenyl-4-((phenylsulfonyl)methyl)-2-p-tolyl-4H-benzo[d] oxazine.

  • Yield : 88% (2.4 g scale) .

  • Mechanism : TEMPO inhibition experiments confirm a radical pathway involving thiyl radicals .

Catalytic Cycloisomerization

Gold(I)-catalyzed cyclization offers a modern synthetic route:

Conditions :

  • Catalyst : Au(I) complexes (e.g., Ph₃PAuNTf₂) .

  • Substrate : N-(2-alkynyl)aryl benzamides .

  • Yield : Modest to good (specific data for chloro-methyl derivatives not reported) .

Stability and Byproduct Formation

  • Thermal Decomposition : Prolonged heating above 130°C leads to decomposition, necessitating strict temperature control .

  • Electron-Deficient Ring Effects : The chloro substituent increases susceptibility to hydrolysis, requiring neutral pH during workup .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one and its derivatives?

Two primary methods are commonly used:

  • Condensation with primary amines : Reacting 2-methyl-4H-benzo[d][1,3]oxazin-4-one with primary amines (e.g., aniline derivatives) in alcoholic solvents under mild conditions yields derivatives with 65–85% efficiency .
  • Cyclization of anthranilic acid derivatives : Chlorinated anthranilic acid reacts with acyl chlorides (e.g., benzoyl chloride) in pyridine, followed by cyclization. For example, 5-chloro derivatives are synthesized using POCl₃ or pre-chlorinated precursors .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Identifies methyl groups (δ 2.58–3.68 ppm in ¹H NMR) and aromatic protons (δ 6.41–7.41 ppm). Carbonyl carbons appear at δ 160–168 ppm in ¹³C NMR .
  • IR spectroscopy : C=O stretches (1650–1750 cm⁻¹) and C-O stretches (~1100 cm⁻¹) confirm the oxazinone core .
  • GC-MS and elemental analysis : Validate molecular weight and purity .

Q. What in vivo models are utilized to assess the anti-inflammatory activity of this compound?

The carrageenan-induced rat paw edema model is standard:

  • Compounds (20–40 mg/kg) are administered orally, and edema reduction is measured plethysmographically over 3–5 hours.
  • Derivatives like 3-amino-5,6-difluoro-2-methylquinazolin-4-one showed 70.56–83.80% inhibition compared to indomethacin (10 mg/kg) .

Advanced Research Questions

Q. How can substituent effects at the 3-position influence biological activity in benzo[d][1,3]oxazin-4-one derivatives?

  • Electron-withdrawing groups (Cl, F) enhance enzyme inhibition (e.g., C1r serine protease, Ki = 630 nM) by strengthening hydrophobic interactions .
  • Amino substituents improve anti-inflammatory activity (83.8% inhibition) via hydrogen bonding with COX-2 or NF-κB .

Q. What strategies resolve low yields during condensation with sterically hindered amines?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve amine solubility.
  • Catalysis : Glacial acetic acid (5–10 mol%) accelerates imine formation .
  • Microwave irradiation : Reduces reaction time to minutes while maintaining >75% yields .

Q. How do kinetic studies differentiate inhibition mechanisms for oxazinone-based enzyme inhibitors?

  • Lineweaver-Burk plots distinguish competitive (↑ Kₘ, unchanged Vₘₐₓ) vs. non-competitive (↓ Vₘₐₓ, unchanged Kₘ) inhibition.
  • Hyperbolic mixed-type inhibition (e.g., against AChE): Residual enzyme activity at infinite inhibitor concentration requires advanced models to calculate Kᵢ and modulation factors .

Q. What computational methods enhance the design of derivatives with target selectivity?

  • Molecular docking (AutoDock Vina) predicts binding modes. For example, 2-iodophenylamino substituents form π-π interactions with Tyr364 in C1r, boosting potency 10-fold .
  • QSAR models correlate logP values with AChE inhibition (R² = 0.89) .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

  • Prodrug design : Hydrolyzable esters improve bioavailability .
  • Metabolic stability assays : Liver microsome studies identify oxidation-prone sites (e.g., methyl groups) .
  • Nanoencapsulation : Enhances plasma half-life and target delivery .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzoxazinone ring critically influences reactivity and bioactivity:

  • 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one vs. 7-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one :
    The chlorine substitution at position 5 (vs. 7) alters electronic distribution and steric interactions. For example, 7-chloro derivatives have shown moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, while the 5-chloro isomer's bioactivity remains less explored but is hypothesized to exhibit distinct potency due to differing resonance effects .
  • 5-Ethyl-7-methoxy-benzo[d][1,3]oxazin-4-one :
    Optimized during structure-activity relationship (SAR) studies, this derivative demonstrated enhanced stability in rat plasma and potent inhibition of human neutrophil elastase (HNE), highlighting the importance of alkyl and alkoxy groups at positions 5 and 7 .

Table 1: Substituent Effects on Bioactivity

Compound Substituents Key Biological Activity Reference
5-Chloro-2-methyl Cl (C5), CH₃ (C2) Intermediate for quinazolinones
7-Chloro-2-methyl Cl (C7), CH₃ (C2) Antibacterial (MIC: 12.5–25 µg/mL)
5-Ethyl-7-methoxy C₂H₅ (C5), OCH₃ (C7) HNE inhibition (IC₅₀: <1 µM)

Heterocyclic Analogues with Modified Ring Systems

Benzoxazinone derivatives fused with other heterocycles exhibit divergent properties:

  • Thieno[2,3-d][1,3]oxazin-4-one: This sulfur-containing analogue demonstrated selective inhibition of complement C1s protease (IC₅₀: 0.549 µM) with favorable LogP (3.52) and topological polar surface area (TPSA: 51.80 Ų), indicating enhanced membrane permeability compared to benzo-fused counterparts .
  • Pyrazolo[3,4-d][1,3]oxazin-4-one :
    Derivatives such as 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one showed antitumor activity against MCF-7 breast cancer cells (IC₅₀: 11 µM for nitro-substituted derivatives), underscoring the impact of fused pyrazole rings on anticancer efficacy .

Table 2: Comparison of Heterocyclic Analogues

Compound Ring System Key Property/Activity Reference
5-Chloro-2-methyl-benzoxazinone Benzo[d][1,3]oxazinone Precursor for antimicrobial agents
Thieno[2,3-d][1,3]oxazin-4-one Thiophene-fused C1s protease inhibition
Pyrazolo[3,4-d][1,3]oxazin-4-one Pyrazole-fused Anticancer (IC₅₀: 11 µM)

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility: The introduction of chlorine increases hydrophobicity (higher LogP) compared to unsubstituted benzoxazinones. For instance, thieno-oxazinones exhibit LogP ~3.52, while benzo derivatives may vary depending on substituents .
  • Stability: Derivatives like 5-ethyl-7-methoxy-benzoxazinone maleate salts show improved crystallinity and solubility, addressing formulation challenges common in halogenated analogues .

Preparation Methods

Acid-Catalyzed Cyclization of Anthranilic Acids with Orthoesters

One of the most established methods for synthesizing 4H-benzo[d]oxazin-4-ones, including methyl-substituted derivatives, involves the reaction of anthranilic acids with orthoesters under acid catalysis.

  • Procedure : Anthranilic acid derivatives are reacted with orthoesters (e.g., triethyl orthoformate) in the presence of acetic acid as a catalyst. The reaction is typically conducted neat (without solvent) at elevated temperatures (~100 °C) for several hours (4–48 h) to promote cyclization.
  • Mechanism : The orthoester is protonated, leading to the formation of a stabilized carbocation intermediate. The amino group of the anthranilic acid attacks this intermediate, followed by proton exchanges and sequential loss of ethanol molecules, resulting in ring closure to form the oxazinone heterocycle.
  • Microwave-Assisted Variant : A microwave-assisted method accelerates the reaction, allowing the process to be completed in 0.75–3 hours at 100 °C without acetic acid. This method uses fewer equivalents of orthoester and provides comparable yields.
  • Yields and Purity : For example, 2-methyl-4H-benzo[d]oxazin-4-one was obtained in 81% yield under acid-catalyzed thermal conditions and 82% yield under microwave conditions, both as white crystalline solids with melting points consistent with literature values (79–80 °C).
Parameter Acid-Catalyzed Thermal Method Microwave-Assisted Method
Anthranilic acid equivalents 1 1
Orthoester equivalents 4.5 2.0–2.7
Acetic acid equivalents 2.6 None
Temperature 100 °C 100 °C
Reaction time 4–48 hours 0.75–3 hours
Yield (2-methyl derivative) 81% 82%
Product form White crystals White crystals

This method is versatile and has been applied to various anthranilic acid derivatives to access a range of 4H-benzo[d]oxazin-4-ones.

Palladium-Catalyzed Carbonylation–Cyclization Using Ortho-Halophenols

A more recent and innovative approach involves a palladium-catalyzed carbonylation and cyclization cascade starting from ortho-halophenols and cyanamide, enabling the synthesis of 4H-benzo[e]oxazin-4-ones under mild conditions without the need for gaseous carbon monoxide.

  • Procedure : Ortho-iodophenols or ortho-bromophenols are reacted with cyanamide in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base (triethylamine), and a CO source generated in situ (e.g., Mo(CO)6) in 1,4-dioxane at 65 °C for about 20 hours.
  • Advantages : This method avoids the use of CO gas, operates under low CO pressure, and allows access to amino-substituted 4H-benzo[e]oxazin-4-ones with good to excellent yields. It also tolerates a range of substituents, including electron-rich and electron-deficient groups.
  • Yields : For example, 2-amino-4H-benzo[e]oxazin-4-one was obtained in 76% yield. Electron-rich substrates gave yields up to 94%, while some electron-donating substituents (e.g., methoxy) led to complex mixtures.
Parameter Typical Conditions
Starting materials Ortho-iodophenol or ortho-bromophenol, cyanamide
Catalyst Pd(PPh3)4 (5 mol%)
Base Triethylamine
CO source Mo(CO)6 (0.8 equiv) (ex situ generation)
Solvent 1,4-Dioxane
Temperature 65 °C
Reaction time 20 hours
Yield 53–94% depending on substrate

This domino carbonylation–cyclization process is notable for its operational simplicity and scalability, providing a valuable alternative route to 4H-benzo[d]oxazin-4-ones.

Visible-Light Catalyzed Synthesis via Oxime and Hydroxybenzyl Alcohol Coupling

Another method relevant to the synthesis of 1,3-benzoxazines involves visible-light catalysis, where benzoxazine derivatives are formed from the reaction of benzaldehyde oximes with 2-hydroxy benzyl alcohol under photochemical conditions.

  • Procedure : Benzaldehyde oximes are combined with 2-hydroxy benzyl alcohol in the presence of a visible-light photocatalyst under mild conditions, yielding 1,3-benzoxazine derivatives.
  • Scope : This method has been demonstrated for various substituted benzaldehyde oximes, producing benzoxazine derivatives with good yields (58–81%).
  • Relevance : While this method primarily targets 1,3-benzoxazines, the structural similarity and reaction conditions provide insights into alternative synthetic strategies for related oxazinone compounds.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yields (%) Notes
Acid-Catalyzed Cyclization of Anthranilic Acids with Orthoesters Anthranilic acid, orthoester, AcOH, 100 °C, 4–48 h or MW 0.75–3 h Simple, scalable, microwave option reduces time 81–82 Well-established, applicable to various derivatives
Pd-Catalyzed Carbonylation–Cyclization Ortho-halophenols, cyanamide, Pd catalyst, Mo(CO)6, 65 °C, 20 h Mild conditions, no CO gas, good functional group tolerance 53–94 Innovative, avoids gaseous CO, suitable for amino-substituted derivatives
Visible-Light Catalyzed Oxime Coupling Benzaldehyde oximes, 2-hydroxy benzyl alcohol, visible light Mild, photochemical, good yields for benzoxazines 58–81 Alternative approach, mostly for benzoxazines

Properties

IUPAC Name

5-chloro-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONXTRAMSCAREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC=C2)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499801
Record name 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5627-73-6
Record name 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-amino-6-chlorobenzoic acid (25 g) dissolved in acetic anhydride (100 ml) was stirred at 120° C. for 2 hours. The mixture was cooled to room temperature and filtered off. The precipitate was washed with water and Na2CO3 (10%) and dissolved in CH2Cl2. The solution was dried with Na2SO4, filtered off and evaporated. The residue was crystallized twice from benzene, yielding 13 g (46%) of 5-chloro-2-methyl-4H-3,1-benzoxazin-4-one; mp. 148.7° C. (interm. 14).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

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